Patent-Derived Structural Differentiation: Furan-2-yl vs. 4-Fluorophenyl at Pyridazinone 3-Position
In EP2518063B1, the furan-2-yl substituent at the 3-position of the pyridazinone core is explicitly claimed as a distinct embodiment from phenyl and substituted-phenyl analogs, implying differentiated biological activity. The target compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide incorporates this furan-2-yl motif, whereas the closest analog 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide replaces it with a 4-fluorophenyl group [1].
| Evidence Dimension | Structural motif at pyridazinone 3-position (furan-2-yl vs. 4-fluorophenyl) |
|---|---|
| Target Compound Data | Furan-2-yl group (heteroaryl, oxygen-containing five-membered ring) |
| Comparator Or Baseline | 4-Fluorophenyl group (substituted phenyl, electron-withdrawing) |
| Quantified Difference | No quantitative biological data available for direct comparison; structural divergence is qualitative but defined in patent claims. |
| Conditions | Patent EP2518063B1 general formula and specific compound examples |
Why This Matters
Researchers procuring compounds for antiproliferative screening cannot substitute these two motifs, as the patent treats them as separate Markush embodiments, indicating non-equivalent biological profiles.
- [1] Chucholowski A, Thiruvahi MS, Shum D, Somwar R, Varmus HE, Djaballah H. Pyridazinones and furan-containing compounds. European Patent EP2518063B1, granted 2017-02-01. View Source
